Synthesis: Chlorination Regioselectivity
The direct chlorination of carbazole demonstrates a strong kinetic preference for substitution at the 3-position over the 1-position. Under specific catalytic conditions, the yield of 1-chloro-9H-carbazole (CAS 5599-70-2) is significantly lower than that of its isomer, 3-chloro-9H-carbazole (CAS 2732-25-4) . This necessitates specialized synthetic routes for its production and directly impacts its commercial availability and cost.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 8.3% |
| Comparator Or Baseline | 3-chloro-9H-carbazole: 87.7% |
| Quantified Difference | 10.6-fold lower yield for the 1-isomer |
| Conditions | Reaction of carbazole (0.2 mmol) with N-chlorosuccinimide (0.26 mmol) catalyzed by camphorsulfonic acid and an imidazolium salt in 1,4-dioxane at 25 °C for 24 h. |
Why This Matters
This data quantifies the synthetic difficulty of obtaining 1-chloro-9H-carbazole, explaining its higher cost and lower commercial availability compared to the 3-isomer, which is a key procurement consideration.
